Cas no 1226158-35-5 (5-(p-Tolyl)pyridin-3-amine)

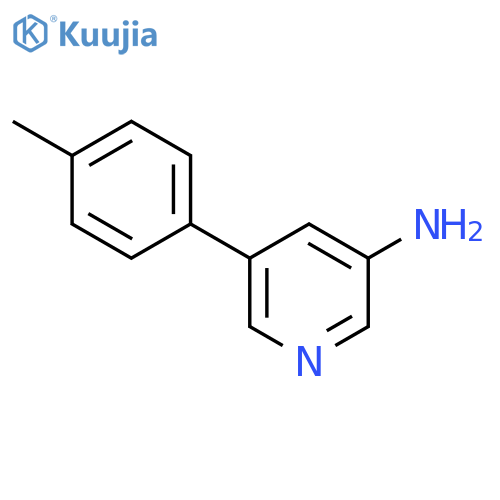

5-(p-Tolyl)pyridin-3-amine structure

商品名:5-(p-Tolyl)pyridin-3-amine

CAS番号:1226158-35-5

MF:C12H12N2

メガワット:184.237082481384

MDL:MFCD16302365

CID:1031399

PubChem ID:66520272

5-(p-Tolyl)pyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 5-(p-Tolyl)pyridin-3-amine

- 5-(4-methylphenyl)pyridin-3-amine

- 5-p-tolylpyridin-3-amine

- 3-Pyridinamine, 5-(4-methylphenyl)-

- 1226158-35-5

- AKOS015942531

- J-516388

- A1-19802

- DTXSID70735019

-

- MDL: MFCD16302365

- インチ: InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-12(13)8-14-7-11/h2-8H,13H2,1H3

- InChIKey: YNJFTTAPDSEJEG-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)C2=CC(=CN=C2)N

計算された属性

- せいみつぶんしりょう: 184.100048391g/mol

- どういたいしつりょう: 184.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 394.3±30.0 °C at 760 mmHg

- フラッシュポイント: 220.9±11.8 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

5-(p-Tolyl)pyridin-3-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-(p-Tolyl)pyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029191112-1g |

5-(p-Tolyl)pyridin-3-amine |

1226158-35-5 | 95% | 1g |

$540.00 | 2023-09-03 | |

| Chemenu | CM175268-1g |

5-(p-tolyl)pyridin-3-amine |

1226158-35-5 | 95% | 1g |

$545 | 2022-06-13 | |

| A2B Chem LLC | AA56222-1g |

5-(p-Tolyl)pyridin-3-amine |

1226158-35-5 | > 95% | 1g |

$1590.00 | 2024-04-20 | |

| A2B Chem LLC | AA56222-5g |

5-(p-Tolyl)pyridin-3-amine |

1226158-35-5 | > 95% | 5g |

$5090.00 | 2024-04-20 | |

| Chemenu | CM175268-1g |

5-(p-tolyl)pyridin-3-amine |

1226158-35-5 | 95% | 1g |

$580 | 2021-08-05 | |

| A2B Chem LLC | AA56222-250mg |

5-(p-Tolyl)pyridin-3-amine |

1226158-35-5 | > 95% | 250mg |

$757.00 | 2024-04-20 | |

| Matrix Scientific | 198036-2.500g |

5-(4-Methylphenyl)pyridin-3-amine, 95% |

1226158-35-5 | 95% | 2.500g |

$1816.00 | 2023-09-07 | |

| A2B Chem LLC | AA56222-100mg |

5-(p-Tolyl)pyridin-3-amine |

1226158-35-5 | > 95% | 100mg |

$424.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656210-1g |

5-(P-tolyl)pyridin-3-amine |

1226158-35-5 | 98% | 1g |

¥4200.00 | 2024-08-09 |

5-(p-Tolyl)pyridin-3-amine 関連文献

-

Zhao Li,Carol Gelbaum,Zachary S. Campbell,Paul C. Gould,Jason S. Fisk,Bruce Holden,Arvind Jaganathan,Gregory T. Whiteker,Pamela Pollet,Charles L. Liotta New J. Chem. 2017 41 15420

1226158-35-5 (5-(p-Tolyl)pyridin-3-amine) 関連製品

- 31676-54-7(5-phenylpyridin-3-amine)

- 57976-57-5(3-(pyridin-3-yl)aniline)

- 1226158-54-8(5-(m-Tolyl)pyridin-3-amine)

- 756809-59-3(3,3'-bipyridin-5-amine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量